1-N,1-N,3-N,3-N-tetraphenylbenzene-1,3-diamine

Description

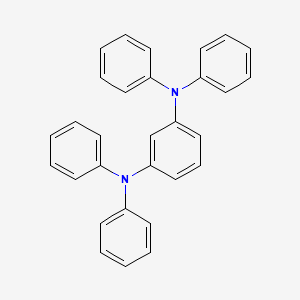

N,N,N',N'-Tetraphenyl-1,3-benzenediamine: is an organic compound characterized by its structure, which includes two phenyl groups attached to each nitrogen atom of the 1,3-benzenediamine core. This compound is known for its unique chemical properties and has various applications in scientific research and industry.

Synthetic Routes and Reaction Conditions:

Biphenyl Synthesis: The compound can be synthesized through the biphenyl synthesis method, where 1,3-benzenediamine reacts with phenylboronic acid in the presence of a palladium catalyst.

Direct Arylation: Another method involves the direct arylation of 1,3-benzenediamine with phenyl halides under high-temperature conditions.

Industrial Production Methods:

Batch Production: In industrial settings, the compound is often produced in batch reactors where precise control over temperature and pressure ensures high yield and purity.

Continuous Flow Synthesis: Some manufacturers use continuous flow synthesis to produce the compound on a larger scale, which offers better control over reaction parameters and improved safety.

Types of Reactions:

Oxidation: N,N,N',N'-Tetraphenyl-1,3-benzenediamine can undergo oxidation reactions to form quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can participate in electrophilic substitution reactions, where substituents replace hydrogen atoms on the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4).

Major Products Formed:

Quinone Derivatives: Resulting from oxidation reactions.

Amine Derivatives: Resulting from reduction reactions.

Substituted Benzene Derivatives: Resulting from electrophilic substitution reactions.

Properties

Molecular Formula |

C30H24N2 |

|---|---|

Molecular Weight |

412.5 g/mol |

IUPAC Name |

1-N,1-N,3-N,3-N-tetraphenylbenzene-1,3-diamine |

InChI |

InChI=1S/C30H24N2/c1-5-14-25(15-6-1)31(26-16-7-2-8-17-26)29-22-13-23-30(24-29)32(27-18-9-3-10-19-27)28-20-11-4-12-21-28/h1-24H |

InChI Key |

IOXVRZSNGAOKFG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC(=CC=C3)N(C4=CC=CC=C4)C5=CC=CC=C5 |

Origin of Product |

United States |

Scientific Research Applications

Chemistry: The compound is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties. Biology: It serves as a fluorescent probe in biological imaging to study cellular processes. Medicine: The compound is investigated for its potential use in drug delivery systems and as an anti-inflammatory agent. Industry: It is utilized in the production of advanced materials, such as conjugated microporous polymers for gas storage and separation.

Molecular Targets and Pathways Involved:

Fluorescent Probes: The compound interacts with specific cellular components, allowing for visualization under fluorescence microscopy.

Catalytic Properties: In coordination complexes, it facilitates electron transfer reactions, enhancing catalytic efficiency.

Comparison with Similar Compounds

N,N,N',N'-Tetraphenyl-1,4-phenylenediamine: Similar structure but different positioning of phenyl groups.

1,3,5-Tris(diphenylamino)benzene: Contains three diphenylamino groups on a benzene ring.

1,3,5-Tris[(3-methylphenyl)-phenylamino]benzene: Similar to the above but with methyl groups on the phenyl rings.

Uniqueness: N,N,N',N'-Tetraphenyl-1,3-benzenediamine stands out due to its specific arrangement of phenyl groups, which influences its reactivity and applications.

This compound's versatility and unique properties make it a valuable asset in various scientific and industrial fields. Its continued study and application promise to yield further advancements and innovations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.